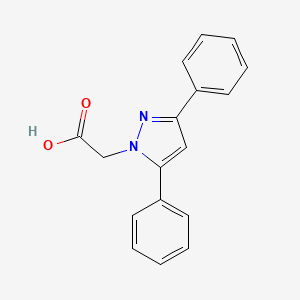

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHJYPFNYZEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356452 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93323-67-2 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a multi-faceted analysis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a molecule of significant interest within the domain of medicinal chemistry. Pyrazole derivatives are known for a wide array of biological activities, making a thorough understanding of their structural characteristics imperative for targeted drug design and development.[1][2][3] This document outlines the complete workflow from synthesis and spectroscopic confirmation to advanced solid-state characterization. The core of this guide is a detailed exposition of single-crystal X-ray diffraction analysis, which elucidates the precise three-dimensional atomic arrangement.[4][5][6] To provide a deeper understanding of the forces governing the crystal packing, this experimental investigation is augmented by theoretical calculations, including Hirshfeld surface analysis for quantifying intermolecular interactions and Density Functional Theory (DFT) for correlating experimental geometry with quantum chemical properties.[7][8] This integrated approach offers a holistic view of the molecule's structural chemistry, providing critical insights for professionals in pharmaceutical and materials science.

Introduction

Pyrazole and its derivatives stand as a cornerstone in heterocyclic chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[2][3] This class of compounds is integral to the development of therapeutic agents with applications as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer treatments.[1][9] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets. This compound, the subject of this guide, combines the proven pyrazole scaffold with phenyl groups that can modulate activity and an acetic acid moiety that offers a handle for further functionalization or salt formation.

Understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount. Crystal structure analysis provides definitive information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that stabilize the crystal lattice.[4][5][10] This knowledge is crucial for comprehending physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a detailed map of intermolecular interactions, including hydrogen bonds and other non-covalent contacts, is invaluable for rational drug design and crystal engineering.[11]

This guide presents a synergistic approach, combining rigorous experimental techniques with powerful computational tools to provide a comprehensive structural profile of this compound.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization of the target compound are the foundational first steps before proceeding to advanced structural analysis.

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. A common route involves the reaction of a β-diketone with a hydrazine derivative.[12]

Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1,3-Diphenyl-1,3-propanedione. This precursor can be synthesized via a Claisen condensation between ethyl benzoate and acetophenone.

-

Step 2: Synthesis of 3,5-Diphenyl-1H-pyrazole. React 1,3-Diphenyl-1,3-propanedione with hydrazine hydrate in a suitable solvent such as ethanol, often with catalytic acetic acid, under reflux.

-

Step 3: N-Alkylation. React the synthesized 3,5-Diphenyl-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF to yield ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate.

-

Step 4: Hydrolysis. Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification (e.g., with HCl) to precipitate the final product, this compound.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity suitable for single-crystal growth.

Spectroscopic Validation

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect characteristic signals for the aromatic protons on the phenyl rings, the pyrazole ring proton, and the methylene protons of the acetic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Distinct signals should be observable for the carboxylic acid carbon, the methylene carbon, and the various aromatic and pyrazole ring carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key vibrational bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and C-H stretching vibrations.

| Spectroscopic Data Summary | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |

| ¹H NMR | |

| Aromatic Protons | 7.2 - 8.0 ppm (multiplets) |

| Pyrazole CH | ~6.5 ppm (singlet) |

| Methylene CH₂ | ~5.0 ppm (singlet) |

| Carboxylic Acid OH | >10 ppm (broad singlet) |

| FT-IR | |

| O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | 1700-1730 cm⁻¹ |

| C=N / C=C (Aromatic) | 1500-1600 cm⁻¹ |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][13]

Crystallization Workflow

The most critical and often challenging step in SC-XRD is obtaining high-quality single crystals.

Protocol: Single Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Mounting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully select one under a microscope.[13] Mount the crystal on a goniometer head using a cryoprotectant oil.[5]

Caption: Workflow for obtaining single crystals for X-ray diffraction.

Data Collection and Structure Refinement

The mounted crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[14]

Protocol: Data Collection and Refinement

-

Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker SMART APEX CCD) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] The instrument rotates the crystal while collecting diffraction data over a wide range of angles.[4]

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL. This iterative process optimizes atomic coordinates, and displacement parameters to achieve the best agreement between the calculated and observed diffraction patterns.[10]

| Crystallographic Data (Illustrative) | Value |

| Chemical Formula | C₁₇H₁₄N₂O₂ |

| Formula Weight | 278.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | [Values to be determined] |

| α, β, γ (°) | 90, [Value], 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Temperature (K) | 100(2) K |

| R-factor (R1) | < 0.05 |

| wR2 | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Molecular and Crystal Structure Description

The refined structure reveals the precise molecular geometry and how the molecules pack in the crystal. A key feature is often the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common supramolecular synthon. The two phenyl rings and the pyrazole ring will adopt a specific conformation relative to each other, defined by torsion angles, which minimizes steric hindrance and optimizes packing interactions.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

While SC-XRD provides the map of the crystal, Hirshfeld surface analysis is a powerful tool to quantify and visualize the intermolecular interactions that dictate the packing.[15][16]

Theoretical Background

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal electron density into molecular regions.[17] Properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of intermolecular contact. Red spots on a dnorm surface indicate close contacts (like hydrogen bonds), white areas represent van der Waals contacts, and blue regions show areas with no significant contacts.[18] The 2D fingerprint plot is a histogram that summarizes all the interactions, plotting the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).[16]

Protocol for Hirshfeld Surface Analysis

-

Input File: Use the Crystallographic Information File (CIF) obtained from the SC-XRD refinement as the input for software like CrystalExplorer.[15][18]

-

Surface Generation: Generate the Hirshfeld surface for the molecule of interest. Map the dnorm property onto the surface to visualize close contacts.

-

Fingerprint Plot Generation: Generate the 2D fingerprint plot. Decompose this plot to quantify the percentage contribution of different types of contacts (e.g., O···H, C···H, H···H, C···C). This provides quantitative insight into the relative importance of various interactions in the crystal packing.

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Computational Chemistry Insights: Density Functional Theory (DFT)

DFT calculations provide a quantum-mechanical perspective, allowing for the correlation of the experimental solid-state structure with the properties of an isolated molecule in the gas phase.[19][20]

Theoretical Framework

DFT is a computational method used to investigate the electronic structure of many-body systems.[21] By choosing an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), we can calculate a wide range of molecular properties.[22]

Protocol for DFT Calculations

-

Input Geometry: Use the atomic coordinates from the SC-XRD CIF file as the starting geometry for the calculation in a program like Gaussian.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This allows for a direct comparison between the solid-state (experimental) and gas-phase (theoretical) geometries.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Property Analysis: Analyze the output to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) map. The HOMO-LUMO gap is an indicator of chemical reactivity, while the MEP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack.[22][23]

Caption: Workflow for performing DFT calculations and analysis.

Conclusion

This technical guide has detailed a comprehensive, multi-technique approach to the structural analysis of this compound. The synthesis and spectroscopic characterization provide the necessary foundation, ensuring the purity and identity of the material. The core of the analysis, single-crystal X-ray diffraction, delivers an unambiguous determination of the molecular structure and packing in the solid state.

This experimental data is enriched by computational analyses. Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular forces, highlighting the key interactions responsible for the crystal's stability. DFT calculations offer a bridge between the experimental structure and its intrinsic electronic properties, providing insights into molecular reactivity and charge distribution. The synergy of these methods provides a profound understanding of the title compound, generating critical knowledge for researchers in drug design, crystal engineering, and materials science to guide future development of pyrazole-based compounds.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 8. tandfonline.com [tandfonline.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. fiveable.me [fiveable.me]

- 14. youtube.com [youtube.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. youtube.com [youtube.com]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. irjweb.com [irjweb.com]

- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 23. Chemistry-DFT - Materials Square [materialssquare.com]

Physical and chemical properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, spectral characteristics, and predicted physicochemical parameters. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and draws logical inferences from closely related analogs to provide a valuable resource for researchers. The guide also explores the broader context of pyrazole derivatives in drug discovery, highlighting the potential applications and reactivity of this class of compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] This versatility has led to the development of numerous blockbuster drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscoring the therapeutic potential embedded within the pyrazole core.[2]

This compound belongs to this important class of compounds. The presence of two phenyl groups at positions 3 and 5 of the pyrazole ring, combined with an acetic acid moiety at the 1-position, suggests a molecule with potential for diverse biological interactions and applications in drug design and development. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the current literature. However, based on its structure and data from chemical suppliers and analogous compounds, we can compile a profile of its key physicochemical properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₁₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 278.31 g/mol | Calculated from the molecular formula |

| CAS Number | 93323-67-2 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Predicted[4] |

| Melting Point | Not available | Experimental data not found. For comparison, the related compound 3,5-diphenylpyrazole has a melting point of 199-203 °C. The melting point of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid is 186-188 °C.[5] |

| Boiling Point | 496.2 ± 33.0 °C | Predicted[4] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted[4] |

| pKa | 3.59 ± 0.10 | Predicted[4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. | General solubility for pyrazole derivatives.[6] |

Synthesis of this compound

Synthesis of the 3,5-Diphenylpyrazole Intermediate

The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In this case, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) would be reacted with hydrazine hydrate.

Caption: General synthesis of the 3,5-diphenylpyrazole core.

Protocol for the Synthesis of 3,5-Diphenylpyrazole:

-

To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3,5-diphenylpyrazole.

N-Alkylation to this compound

The second step involves the N-alkylation of the synthesized 3,5-diphenylpyrazole with an appropriate haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the ester.

Caption: N-Alkylation and hydrolysis to yield the final product.

Protocol for the Synthesis of this compound:

-

In a round-bottom flask, dissolve 3,5-diphenylpyrazole (1.0 eq) in acetone.

-

Add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

-

Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl groups.

-

~6.5-7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

-

~5.0-5.5 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH₂-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl groups, and the acetic acid moiety.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~125-155 ppm: Aromatic and pyrazole carbons.

-

~50-55 ppm: Methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic rings.

Expected IR Absorption Bands (cm⁻¹):

-

~2500-3300 (broad): O-H stretching of the carboxylic acid.

-

~1700-1725: C=O stretching of the carboxylic acid.

-

~1600, 1450-1500: C=C stretching of the aromatic rings.

-

~3000-3100: Aromatic C-H stretching.

-

~2850-2960: Aliphatic C-H stretching.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the molecular weight of 278.31 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the pyrazole ring and phenyl substituents.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the phenyl substituents, and the carboxylic acid moiety.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic substitution, typically at the C4 position.[9]

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Stability: The compound is expected to be a stable solid under normal laboratory conditions. The predicted storage temperature is 2-8°C.[4]

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is scarce, the broader class of diphenyl pyrazole derivatives has shown significant promise in various therapeutic areas.[2][3] The structural motifs present in this molecule suggest several potential avenues for drug discovery research:

-

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]

-

Anticancer Agents: The pyrazole scaffold has been incorporated into numerous compounds with demonstrated anti-proliferative activity against various cancer cell lines.[1]

-

Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[3]

The acetic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from its core pyrazole structure and versatile functional groups. While a complete experimental characterization is not yet available in the public domain, this guide has synthesized the existing predicted data and information from analogous compounds to provide a comprehensive technical overview. The outlined synthetic strategies and predicted spectral data offer a solid foundation for researchers looking to work with this compound. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully unlock its potential in the development of novel therapeutics.

References

- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 93323-67-2 [amp.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Structural Elucidation of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a molecule of significant interest in medicinal chemistry, belonging to the diverse and pharmacologically active pyrazole class of compounds.[1][2] A precise understanding of its molecular structure and spectroscopic properties is paramount for its application in drug design and development. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and data from closely related analogues, offering a robust predictive framework for the characterization of this compound. Detailed experimental protocols for spectroscopic analysis are also provided to ensure methodological rigor.

Molecular Structure and Synthesis

The foundational step in the comprehensive analysis of any compound is the confirmation of its synthesis and molecular structure. This compound, with the chemical formula C₁₇H₁₄N₂O₂ and CAS number 93323-67-2, is structurally characterized by a central pyrazole ring substituted with two phenyl groups at positions 3 and 5, and an acetic acid moiety at the N1 position.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

A plausible and efficient synthetic route to obtain this compound involves the N-alkylation of 3,5-diphenyl-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis.[1]

Experimental Protocol: Synthesis

-

N-Alkylation: To a solution of 3,5-diphenyl-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is then heated to facilitate the reaction.

-

Hydrolysis: The resulting ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate is then subjected to hydrolysis using a base such as sodium hydroxide in a mixture of ethanol and water.

-

Acidification and Isolation: After completion of the hydrolysis, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the desired this compound. The solid product can then be collected by filtration, washed with water, and purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole proton, the methylene protons of the acetic acid moiety, and the aromatic protons of the two phenyl rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.80 | Multiplet | 10H |

| Pyrazole C4-H | ~6.80 | Singlet | 1H |

| N-CH₂ | ~5.10 | Singlet | 2H |

| COOH | >10.0 | Broad Singlet | 1H |

Rationale for Predicted Chemical Shifts:

-

Phenyl Protons: The protons on the two phenyl rings will appear as a complex multiplet in the aromatic region (7.20 - 7.80 ppm), typical for substituted benzene rings.[3]

-

Pyrazole C4-H: The single proton on the pyrazole ring at the C4 position is expected to appear as a sharp singlet around 6.80 ppm.[4]

-

N-CH₂ Protons: The methylene protons of the acetic acid group attached to the pyrazole nitrogen are anticipated to resonate as a singlet at approximately 5.10 ppm. The chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above 10.0 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~170.0 |

| Pyrazole C3 & C5 | ~145.0 - 150.0 |

| Phenyl C (ipso) | ~130.0 - 135.0 |

| Phenyl CH | ~125.0 - 129.0 |

| Pyrazole C4 | ~105.0 |

| N-CH₂ | ~50.0 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, expected around 170.0 ppm.

-

Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring, being attached to the phenyl groups, are expected to resonate in the range of 145.0 - 150.0 ppm. The C4 carbon is predicted to be the most upfield of the pyrazole ring carbons, at approximately 105.0 ppm.[5]

-

Phenyl Carbons: The aromatic carbons of the phenyl rings will appear in the typical range of 125.0 - 135.0 ppm.

-

Methylene Carbon: The methylene carbon of the acetic acid moiety is expected to appear around 50.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, the aromatic rings, and the pyrazole nucleus.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C=N stretch (Pyrazole) | ~1590 | Medium |

| C-N stretch (Pyrazole) | ~1290 | Medium |

Rationale for Predicted Frequencies:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[7]

-

Aromatic and Pyrazole Vibrations: The C=C and C=N stretching vibrations of the phenyl and pyrazole rings will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrazole ring is expected around 1290 cm⁻¹.[8][9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion: The molecular formula is C₁₇H₁₄N₂O₂. The expected molecular weight is approximately 278.31 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) should be observed at m/z 278.

Predicted Fragmentation Pattern:

DOT Script for Fragmentation Pathway

Caption: A plausible mass fragmentation pathway for this compound.

A primary fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 233, followed by the loss of the methylene group. A key fragment would be the stable 3,5-diphenylpyrazole cation at m/z 220.[10][11] Further fragmentation of the phenyl rings could lead to a characteristic ion at m/z 77 (C₆H₅⁺). The fragmentation of pyrazole rings themselves can be complex, often involving the loss of N₂ or HCN.[12][13]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By synthesizing information from established spectroscopic principles and data from analogous structures, researchers and drug development professionals are equipped with a robust set of expected data for NMR, IR, and MS analysis. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the accurate identification and structural elucidation of this important pyrazole derivative.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Pyrazole, 3,5-diphenyl- [webbook.nist.gov]

- 11. 1H-Pyrazole, 3,5-diphenyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pyrazole Acetic Acid Saga: A Technical Chronicle of Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide navigates the multifaceted history of pyrazole acetic acid derivatives, tracing their lineage from the foundational discovery of the pyrazole ring to their evolution into sophisticated therapeutic agents. We will explore the key scientific milestones, the rationale behind pivotal molecular modifications, and the mechanistic principles that established this chemical class as a cornerstone in modern pharmacology.

The Genesis: Ludwig Knorr and the Dawn of Pyrazole Pharmacology

The story of pyrazole-based therapeutics begins not with an acetic acid derivative, but with a simpler pyrazolone structure. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinine derivative, serendipitously created a new five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] He named this ring system "pyrazole".[2] This discovery was not merely a chemical curiosity; Knorr's work quickly pivoted towards pharmacology.

Through the condensation of ethyl acetoacetate with phenylhydrazine, Knorr synthesized 1-phenyl-3-methyl-5-pyrazolone, which, after methylation, yielded a compound he named Antipyrine (also known as phenazone).[1][4][5] Patented in 1883, Antipyrine was introduced as one of the first synthetic drugs and became the most widely used analgesic and antipyretic until the rise of Aspirin.[1][6][7] This seminal discovery firmly established the pyrazole nucleus as a pharmacologically privileged scaffold, primarily for its ability to modulate pain and fever.[5][8]

An Evolutionary Step: The Pyrazolidinediones and Potent Anti-Inflammatory Action

The therapeutic potential of the pyrazole core was further expanded in the late 1940s with the development of Phenylbutazone.[9] This compound belongs to a related but distinct class: the 3,5-pyrazolidinediones. Phenylbutazone emerged as a powerful non-steroidal anti-inflammatory drug (NSAID), demonstrating efficacy in treating conditions like rheumatoid arthritis and gout.[9][10]

Its mechanism of action was later understood to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.[9][11] However, the high potency of Phenylbutazone was accompanied by significant toxicity, including gastrointestinal ulcers and blood disorders, which led to its restricted use in humans.[9] The experience with Phenylbutazone was a critical lesson in drug development: while the pyrazole scaffold could confer potent anti-inflammatory activity, achieving a favorable safety profile was a formidable challenge. This set the stage for a search for new derivatives with improved tolerability.

The Arylalkanoic Acid Paradigm and the Birth of Pyrazole Acetic Acids

The mid-20th century saw the rise of a new, highly successful class of NSAIDs: the arylalkanoic acids. The development of drugs like ibuprofen and diclofenac demonstrated that attaching an acetic or propionic acid moiety to an aromatic ring system was a highly effective strategy for creating potent and safer anti-inflammatory agents.[5][6][12] The acidic carboxylate group was found to be crucial for interacting with a key arginine residue (Arg120) in the active site of COX enzymes, while the aromatic scaffold provided the necessary hydrophobic interactions.[13]

This successful paradigm provided the logical impetus for medicinal chemists to revisit the pyrazole core. The hypothesis was straightforward: by combining the proven anti-inflammatory properties of the pyrazole ring with the favorable pharmacokinetic and pharmacodynamic characteristics of the acetic acid side chain, it might be possible to create a new class of NSAIDs with an optimized balance of efficacy and safety.

This line of reasoning led to the exploration and discovery of pyrazole acetic acid derivatives. A prominent example from this class is Lonazolac , or 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid.[11][14] Lonazolac emerged as a potent NSAID, validating the hybrid design strategy.[15] It and other similar compounds represented a significant evolutionary step, moving away from the pyrazolone and pyrazolidinedione structures toward a new chemical architecture that would ultimately pave the way for highly selective next-generation inhibitors.[15][16]

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The primary therapeutic effect of pyrazole acetic acid derivatives, like most NSAIDs, is achieved through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[7][13] PGs are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[2]

The pathway begins with the release of arachidonic acid from the cell membrane. The COX enzyme then catalyzes a two-step conversion of arachidonic acid into Prostaglandin H2 (PGH2).[4][17] PGH2 is an unstable intermediate that is subsequently converted by various terminal synthases into different biologically active prostaglandins (PGE2, PGI2, etc.) and thromboxanes.[1][17]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing PGs that regulate baseline physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2]

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of PGs that mediate inflammation and pain.[2][13]

Early pyrazole acetic acid derivatives like Lonazolac were non-selective, inhibiting both COX-1 and COX-2.[15] While inhibition of COX-2 reduces inflammation, the concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects associated with traditional NSAIDs.[13]

Caption: Prostaglandin synthesis pathway and the site of inhibition by pyrazole acetic acid derivatives.

Key Synthetic Methodologies

The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[18] This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][18] For pyrazole acetic acids, a common strategy involves using a precursor that already contains or can be readily converted to the acetic acid moiety.

Experimental Protocol: Synthesis of 2-(1-pyrazolyl)-acetic acid

The following protocol describes a representative synthesis of a basic pyrazole acetic acid structure. This method involves the initial formation of the pyrazole sodium salt followed by alkylation with an ethyl bromoacetate and subsequent hydrolysis to the carboxylic acid.

Materials and Reagents:

-

Pyrazole

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), absolute

-

Ethyl bromoacetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Ether

-

Methylene chloride

Step-by-Step Procedure:

-

Salt Formation: In a nitrogen atmosphere, a solution of 50 g of pyrazole in 250 ml of absolute THF is added dropwise over 30 minutes to a stirred suspension of 38.7 g of sodium hydride in 100 ml of absolute THF. The temperature is maintained between 20-30°C with cooling. The mixture is then stirred for an additional 3 hours at 40°C.

-

Alkylation: The reaction mixture is cooled to approximately 5°C. A solution of 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, maintaining the temperature between 0-10°C with efficient cooling. The mixture is then stirred overnight at room temperature.

-

Work-up (Ester): 150 ml of ethanol is added dropwise to the reaction, and stirring is continued for 1 hour. The resulting suspension is concentrated by evaporation.

-

Saponification (Hydrolysis): To the residue, a solution of 74 g of NaOH in 600 ml of 60% aqueous methanol is added. The mixture is refluxed for 40 minutes.

-

Isolation and Purification: The solution is cooled and washed twice with 200 ml portions of ether. The aqueous phase is acidified to approximately pH 2 with concentrated HCl at 5°C. The acidic solution is then continuously extracted with methylene chloride for 24 hours.

-

Final Product: The methylene chloride extract is concentrated by evaporation. The crude product is recrystallized from an ether/tetrahydrofuran mixture to yield 2-(1-pyrazolyl)-acetic acid crystals.

Caption: General workflow for the synthesis of a pyrazole acetic acid derivative.

Modern Era: COX-2 Selectivity and the Legacy of the Pyrazole Scaffold

The discovery of the COX-1 and COX-2 isoforms in the early 1990s revolutionized NSAID development.[19] The goal shifted to designing drugs that could selectively inhibit the pro-inflammatory COX-2 enzyme while sparing the protective COX-1 enzyme, thereby reducing gastrointestinal side effects.

The pyrazole scaffold proved to be exceptionally well-suited for this new objective. Structural analysis revealed that the active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1.[13] Medicinal chemists exploited this difference by designing pyrazole derivatives with specific bulky side groups that could fit into the COX-2 active site but were too large to enter the COX-1 site.

This research culminated in the development of Celecoxib , a diaryl-substituted pyrazole that became the first highly selective COX-2 inhibitor approved for clinical use. Celecoxib represents the modern pinnacle of pyrazole-based anti-inflammatory drug design, demonstrating a direct lineage from Knorr's initial discovery. The core pyrazole ring remains, but it is now elaborately decorated to achieve a high degree of target selectivity and an improved safety profile.[2][4]

| Compound | Chemical Class | Era of Discovery | Primary Therapeutic Action | Mechanism of Action |

| Antipyrine | Pyrazolone | 1880s | Analgesic, Antipyretic | Weak COX Inhibition |

| Phenylbutazone | Pyrazolidinedione | 1940s | Potent Anti-inflammatory | Non-selective COX Inhibition |

| Lonazolac | Pyrazole Acetic Acid | 1970s-1980s | Anti-inflammatory, Analgesic | Non-selective COX Inhibition |

| Celecoxib | Diaryl-substituted Pyrazole | 1990s | Anti-inflammatory, Analgesic | Selective COX-2 Inhibition |

| Table 1. Milestones in the Development of Pyrazole-Based Anti-inflammatory Drugs. |

Conclusion and Future Directions

The history of pyrazole acetic acid derivatives is a compelling narrative of rational drug design, illustrating how a chemical scaffold can be progressively refined over more than a century to meet evolving therapeutic challenges. From the serendipitous discovery of Antipyrine to the targeted design of COX-2 inhibitors, the pyrazole ring has proven to be a remarkably versatile and enduring platform in medicinal chemistry. The journey from non-selective pyrazolones to pyrazole acetic acids was a crucial step in this evolution, driven by the broader success of the arylalkanoic acid class of NSAIDs. This strategic combination of two proven pharmacophores led to the development of effective anti-inflammatory agents and laid the groundwork for the highly selective drugs that followed. Current research continues to explore the pyrazole scaffold for new therapeutic targets beyond inflammation, including applications in oncology and neuroscience, ensuring its legacy will continue for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Diphenyl-Pyrazole Scaffolds: A Technical Guide to Their Biological Activities

Introduction: The Diphenyl-Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." When flanked by two phenyl rings, the resulting 1,3-diphenyl-1H-pyrazole core and its isomers give rise to a class of compounds with a remarkably broad spectrum of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development, demonstrating promising potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

This technical guide provides an in-depth exploration of the multifaceted biological activities of diphenyl-pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and practical experimental methodologies. The content delves into the causal relationships behind experimental designs and provides a framework for the rational design of novel therapeutic agents based on the diphenyl-pyrazole scaffold.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Diphenyl-pyrazole derivatives have emerged as a significant class of cytotoxic agents, exhibiting potent activity against a wide array of human cancer cell lines.[5] Their anticancer effects are often attributed to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle

A primary mechanism by which diphenyl-pyrazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton have shown that these compounds can trigger apoptosis in breast cancer (MCF-7) cells.[6] This is achieved through the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels.[6]

Furthermore, these compounds have been observed to arrest the cell cycle in the G1 phase. This is accomplished by down-regulating the expression of key cell cycle proteins such as cyclin D2 and cyclin-dependent kinase 2 (CDK2).[6] The disruption of the cell cycle prevents cancer cells from progressing through the necessary phases for division, ultimately leading to a halt in proliferation.

Another key target for some diphenyl-pyrazole derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with this process, these compounds can effectively stop cancer cell replication.

Targeting Key Signaling Pathways

The anticancer potential of diphenyl-pyrazoles is also linked to their ability to inhibit crucial signaling pathways that drive tumor growth and angiogenesis. For instance, some derivatives have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by certain pyrazole analogs.

Caption: Inhibition of the VEGFR-2 signaling pathway by diphenyl-pyrazole derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of diphenyl-pyrazole derivatives have been quantified against various cancer cell lines, with IC50 values often in the low micromolar range.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | A549 (Lung) | 1.962 | [3] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | HCT-116 (Colon) | 3.597 | [3] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | MCF-7 (Breast) | 1.764 | [3] |

| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | HT-29 (Colon) | 4.496 | [3] |

| Pyrazole-naphthalene derivatives | MCF-7 (Breast) | 2.78 | [3] |

| Pyrazole containing benzimidazole hybrids | A549, MCF-7, HeLa | 0.83 - 1.81 | [6] |

| Diphenyl pyrazole–chalcone derivatives | HNO-97 (Head and Neck) | 10 - 10.56 | [7] |

Experimental Protocol: In Vivo Anticancer Screening using the Ehrlich Ascites Carcinoma (EAC) Model

The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used method for the preliminary in vivo evaluation of the anticancer potential of experimental compounds.[8]

Objective: To assess the in vivo anticancer efficacy of a diphenyl-pyrazole derivative by monitoring its effect on the survival of mice bearing EAC.

Materials:

-

Swiss albino mice (female, 6-8 weeks old)

-

Ehrlich Ascites Carcinoma (EAC) cells

-

Test diphenyl-pyrazole compound

-

Vehicle (e.g., 0.9% sterile saline, DMSO)

-

Reference drug (e.g., 5-Fluorouracil)

-

Trypan blue dye

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

Procedure:

-

EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) transplantation in mice.

-

Animal Grouping: Randomly divide the mice into the following groups (n=6-10 per group):

-

Group I: Normal control (no treatment)

-

Group II: EAC control (injected with EAC cells, treated with vehicle)

-

Group III: Test compound group (injected with EAC cells, treated with the diphenyl-pyrazole derivative at a specific dose)

-

Group IV: Reference drug group (injected with EAC cells, treated with 5-Fluorouracil)

-

-

Tumor Inoculation: Inoculate all mice, except the normal control group, with a known number of viable EAC cells (e.g., 2 x 10^6 cells/mouse) intraperitoneally.

-

Drug Administration: 24 hours after tumor inoculation, begin treatment. Administer the test compound, vehicle, or reference drug daily for a specified period (e.g., 9-10 days).

-

Monitoring: Observe the mice daily for changes in body weight, general health, and mortality.

-

Data Analysis:

-

Calculate the mean survival time (MST) for each group.

-

Determine the percentage increase in life span (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

-

Monitor hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical parameters from blood samples.

-

At the end of the experiment, sacrifice the surviving animals and measure tumor volume and weight.

-

Caption: Experimental workflow for the Ehrlich Ascites Carcinoma (EAC) model.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Diphenyl-pyrazole compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[9]

Mechanism of Action: COX and LOX Inhibition

A well-established mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[10] Diphenyl-pyrazole derivatives have been shown to inhibit both COX-1 and COX-2.[3] COX-2 is of particular interest as it is primarily induced at sites of inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

In addition to COX inhibition, some diphenyl-pyrazole compounds also target the lipoxygenase (LOX) pathway.[11] Specifically, they have shown inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes.[11] The dual inhibition of both COX and LOX pathways presents a promising strategy for broad-spectrum anti-inflammatory therapy.

Caption: Dual inhibition of COX and LOX pathways by diphenyl-pyrazole analogs.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of diphenyl-pyrazole derivatives has been demonstrated in various in vivo and in vitro models.

| Compound Type | Assay | Activity | Reference |

| Pyrazolopyrimidine hybrids | Carrageenan-induced rat paw edema | Excellent activity compared to celecoxib | [3] |

| 1,5-Diaryl pyrazole-3-carboxamides | Carrageenan-induced rat paw edema | 62-71% edema inhibition (celecoxib: 22%) | [3] |

| Phenyl-pyrazolone derivatives | Croton oil ear test in mice | Edema reduction similar to indomethacin | [12] |

| Pyrazole moieties | COX-2 inhibition | IC50 value of 3.5 nM | [3] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory effect of a diphenyl-pyrazole derivative by measuring its ability to inhibit edema induced by carrageenan in the rat paw.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test diphenyl-pyrazole compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6 per group):

-

Group I: Control (vehicle only)

-

Group II: Test compound group(s) (different doses)

-

Group III: Reference drug group

-

-

Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Diphenyl-pyrazole compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]

Spectrum of Activity

Diphenyl-pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[7] Notably, some compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[7][14] Antifungal activity has also been observed, with some derivatives showing efficacy against Candida albicans and Aspergillus niger.[13][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC).

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl chalcones | MRSA | 12.5 | [7] |

| Phenyl derivatives of pyrazoles | Aspergillus niger | 0.2 | [13] |

| Pyrazole-clubbed pyrimidine and thiazole derivatives | Candida albicans | 5 | [14] |

| Pyrazole-clubbed pyrimidine and thiazole derivatives | MRSA | 10 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Objective: To determine the lowest concentration of a diphenyl-pyrazole compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Test diphenyl-pyrazole compound

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The diphenyl-pyrazole scaffold is a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the significant potential of this class of compounds. The mechanistic insights discussed in this guide, coupled with the detailed experimental protocols, provide a solid foundation for further research and development in this area.

Future efforts should focus on the rational design and synthesis of novel diphenyl-pyrazole derivatives with enhanced potency and selectivity for their respective biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic index of these compounds. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will facilitate their translation into clinical applications. The continued exploration of the diphenyl-pyrazole scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajpp.in [ajpp.in]

- 14. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Abstract

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The utility of this and similar active pharmaceutical ingredients (APIs) in any application is fundamentally governed by its solubility, which influences everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of this compound. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data interpretation.[3][4] This document is structured to provide not just a method, but the scientific rationale behind the procedural choices, ensuring a robust and reproducible approach to solubility characterization.

Introduction: The Critical Role of Solubility

The compound this compound, belonging to the pyrazole class of heterocycles, is part of a family of molecules known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[5][6] The practical application of such compounds is often hampered by poor solubility, a common challenge in drug development.[7][8] Understanding the solubility of this compound in various solvents is therefore a critical first step in:

-

Drug Discovery & Formulation: Poor aqueous solubility is a major cause of failure for promising drug candidates. Characterizing solubility across different pH values and in various excipients is essential for developing effective oral or parenteral dosage forms.[3]

-

Process Chemistry & Purification: Efficient synthesis and purification strategies, such as crystallization, depend on identifying suitable solvent and anti-solvent systems, which requires precise solubility data.[8]

-

Analytical Method Development: Creating reliable analytical methods, particularly using techniques like High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase component.[4]

This guide provides the necessary theoretical and practical tools to conduct a thorough solubility assessment of this target compound.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound can be predicted by examining its molecular structure and physicochemical properties.

Compound Properties:

-

Chemical Name: this compound

-

CAS Number: 93323-67-2[9]

-

Molecular Formula: C₁₇H₁₄N₂O₂[9]

-

Molecular Weight: 278.31 g/mol [9]

-

Predicted pKa: 3.59 ± 0.10[10]

-

Appearance: White to off-white solid[10]

Structural Analysis for Solubility Prediction: The molecule's structure is predominantly nonpolar, characterized by two phenyl rings and the pyrazole ring. This large hydrophobic surface area suggests that the compound will favor dissolution in nonpolar or moderately polar organic solvents.

However, the structure also contains polar functional groups capable of hydrogen bonding:

-

Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its presence suggests some solubility in polar protic solvents (e.g., alcohols).

-

Pyrazole Nitrogens: The pyridine-like nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor.

The most significant feature is the acidic carboxylic group. With a predicted pKa of ~3.6, the compound's charge state, and thus its aqueous solubility, will be highly pH-dependent.[4][10]

-

At pH values more than 2 units below the pKa (i.e., pH < 1.6), the compound will be fully protonated and un-ionized, exhibiting its lowest aqueous (intrinsic) solubility.[4][11]

-

At pH values above the pKa (e.g., physiological pH of 7.4), the carboxylic acid will be deprotonated to form a carboxylate anion, significantly increasing its polarity and aqueous solubility.[3]

This analysis leads to a clear hypothesis: This compound will exhibit low intrinsic aqueous solubility but its solubility will increase dramatically in basic aqueous solutions and in polar organic solvents capable of hydrogen bonding.

Experimental Determination of Equilibrium Solubility

To quantitatively assess solubility, an experimental approach is required. The Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[4][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Required Materials and Equipment

-

Analyte: this compound, solid

-

Solvents: A range of analytical-grade solvents (e.g., Deionized Water, pH 1.2 HCl buffer, pH 7.4 Phosphate buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control[12]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for low drug binding)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification[4]

-

pH meter

-

Step-by-Step Experimental Protocol

The following protocol outlines a robust procedure for determining solubility. A minimum of three replicate determinations at each condition is recommended.[12]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" ensures that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid after equilibration.[11] A starting point is to add ~10 mg of the compound.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2 mL) of the desired solvent or buffer into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[12] Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. The most common methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Crucially, discard the first fraction of the filtrate to saturate any potential binding sites on the filter material. [4]

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of the analyte.

-

Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. While experimental data for this compound is not publicly available, Table 1 presents an illustrative dataset based on the theoretical principles discussed earlier.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent/Medium | Solvent Type | Expected Solubility (mg/mL) |

| Hexane | Nonpolar | < 0.01 |

| Water | Polar Protic | < 0.01 |

| 0.1 M HCl (pH 1.2) | Aqueous Buffer | < 0.01 (Intrinsic Solubility) |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | > 1.0 (Salt Formation) |

| Ethanol | Polar Protic | ~0.5 - 1.5 |

| Acetone | Polar Aprotic | ~5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

Interpretation of Illustrative Data:

-

Aqueous Solubility & pH Effect: The extremely low solubility in pH 1.2 buffer represents the intrinsic solubility of the neutral molecule. The dramatic increase at pH 7.4 confirms the hypothesis that deprotonation of the carboxylic acid to form a more polar carboxylate salt significantly enhances aqueous solubility.[8]

-